molecular formula C7H7F3O2 B1316591 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol CAS No. 862158-19-8

2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol

Cat. No.: B1316591
CAS No.: 862158-19-8
M. Wt: 180.12 g/mol
InChI Key: LSWBOGKYWKNEBE-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol is a fluorinated alcohol compound that has gained significant attention in various fields of research and industry. This compound is known for its unique chemical properties, which make it valuable in a wide range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol typically involves the reaction of 5-methylfurfuryl alcohol with trifluoroacetaldehyde. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include purification steps such as distillation or recrystallization to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can yield trifluoroacetic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products

The major products formed from these reactions include trifluoroacetic acid from oxidation, various alcohol derivatives from reduction, and substituted compounds from nucleophilic substitution .

Scientific Research Applications

2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: Employed in studies involving protein folding and interactions due to its ability to stabilize certain protein structures.

    Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by forming hydrogen bonds and other interactions, leading to changes in their function. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    5-Methylfurfuryl alcohol: A precursor in the synthesis of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol.

    2,2,2-Trifluoroethanol: Another fluorinated alcohol with similar properties but different applications.

    Trifluoroacetic acid: A product of the oxidation of this compound.

Uniqueness

This compound is unique due to its combination of a trifluoromethyl group and a furan ring, which imparts distinct chemical properties. This makes it particularly valuable in applications requiring high stability and reactivity.

Properties

IUPAC Name

2,2,2-trifluoro-1-(5-methylfuran-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O2/c1-4-2-3-5(12-4)6(11)7(8,9)10/h2-3,6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWBOGKYWKNEBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585445
Record name 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862158-19-8
Record name 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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